3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Lipophilicity Drug-likeness Cytotoxicity SAR

This fully synthetic isobenzofuranone derivative, featuring a 3,5-dihydroxyphenyl ketone tether and 6,7-dimethoxy substitution, offers a metabolically stabilized scaffold distinct from natural depsides like Jaboticabin. Its predicted lower logP and narrower HOMO-LUMO gap make it a strategic candidate for leukemia cytotoxicity screening (with PBMC sparing) and antioxidant assays. Ideal for probing hydroxyl-dependent SAR and validating hydrolytic stability advantages versus ester-containing comparators. Ensure DMSO stock ≤10 mM with aqueous dilution verification.

Molecular Formula C18H16O7
Molecular Weight 344.319
CAS No. 725217-83-4
Cat. No. B2904617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
CAS725217-83-4
Molecular FormulaC18H16O7
Molecular Weight344.319
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC(=C3)O)O)OC
InChIInChI=1S/C18H16O7/c1-23-14-4-3-12-15(25-18(22)16(12)17(14)24-2)8-13(21)9-5-10(19)7-11(20)6-9/h3-7,15,19-20H,8H2,1-2H3
InChIKeyKTTQWAULSWGKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one (CAS 725217-83-4): Compound Identity and Scaffold Context for Procurement Decisions


3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one (CAS 725217-83-4; molecular formula C₁₈H₁₆O₇; MW 344.32 g/mol) is a fully synthetic isobenzofuran-1(3H)-one (phthalide) derivative bearing a 3,5-dihydroxyphenyl-2-oxoethyl substituent at the C-3 position and methoxy groups at C-6 and C-7 . It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, a scaffold for which nineteen analogs were synthesized and screened for cytotoxic activity against HL-60, K562 and NALM6 leukemia cell lines (Bioorg. Med. Chem. Lett. 2016) [1]. Unlike the well-characterized natural depside Jaboticabin (CAS 911315-93-0; C₁₆H₁₄O₈), which features a 3,4-dihydroxybenzoyloxy-phenylacetate core, CAS 725217-83-4 possesses a distinct isobenzofuranone core with a 3,5-dihydroxyphenyl ketone tether, creating differentiated hydrogen-bonding topology, electronic distribution, and metabolic susceptibility [2].

Why Generic 3-(2-Aryl-2-oxoethyl)isobenzofuran-1(3H)-ones Cannot Substitute for CAS 725217-83-4 in Biological Studies


Within the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series, cytotoxicity IC₅₀ values span from 5.24 μM to >100 μM against the same cell line (NALM6) depending solely on aryl substitution pattern, with the 3-methylphenyl analog (compound 18) achieving an IC₅₀ of 5.24 μM while twelve other derivatives showed IC₅₀ values ≤20 μM against at least one lineage [1]. The 3,5-dihydroxyphenyl motif on CAS 725217-83-4 introduces two hydrogen-bond-donating phenolic -OH groups absent in the most potent mono-methyl analog, which is predicted to alter target engagement, cellular permeability, and Phase II metabolic conjugation (sulfation/glucuronidation) rates [2]. Additionally, the 6,7-dimethoxy substitution on the isobenzofuranone core differentiates CAS 725217-83-4 from the majority of published analogs that lack these electron-donating groups, with DFT calculations on the core scaffold showing that HOMO-LUMO gap and dipole moment values are sensitive to methoxy placement, directly affecting redox behavior and molecular recognition [1].

Quantitative Differentiation Evidence: CAS 725217-83-4 vs. Closest Structural Analogs


Predicted Lipophilicity and Permeability Differentiation: CAS 725217-83-4 vs. 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (Most Potent Scaffold Analog)

The most potent analog from the 2016 BMCL study, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18), has a calculated logP of approximately 3.0 and zero H-bond donors. CAS 725217-83-4, incorporating a 3,5-dihydroxyphenyl moiety instead of 3-methylphenyl, has a predicted logP of approximately 1.8–2.2 and two H-bond donors, based on the XLogP3 algorithm applied to the scaffold [1]. This logP reduction of ≥0.8 units and introduction of two H-bond donors is expected to reduce passive membrane permeability while enhancing aqueous solubility—a trade-off that may favor in vivo bioavailability for polar targets but reduce potency in cell-based assays due to lower intracellular accumulation [2].

Lipophilicity Drug-likeness Cytotoxicity SAR Isobenzofuranone

Cytotoxic Selectivity Profile: Class-Level Inference for Leukemia vs. Normal PBMC Cells

In the 2016 BMCL study, all nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones tested—including those with hydroxylated aryl rings—showed no cytotoxicity against peripheral blood mononuclear cells (PBMC) at concentrations where they reduced viability of HL-60, K562, and NALM6 leukemia lines, with IC₅₀ values as low as 5.24 μM for the most potent analog [1]. The absence of PBMC toxicity across the entire series, including analogs bearing phenolic -OH groups, provides class-level evidence that CAS 725217-83-4 is likely to retain this selectivity profile due to a conserved mechanism of action that preferentially targets rapidly dividing leukemic cells over quiescent normal lymphocytes [1]. This is in contrast to conventional chemotherapeutics such as doxorubicin, which exhibit significant PBMC cytotoxicity (IC₅₀ typically <1 μM) [2].

Cytotoxicity Leukemia Selectivity PBMC Isobenzofuranone

Structural Differentiation from Jaboticabin (CAS 911315-93-0): Core Scaffold and Metabolic Stability Implications

Jaboticabin (CAS 911315-93-0) is a natural depside featuring an ester linkage (3,4-dihydroxybenzoyloxy-phenylacetate) that is susceptible to esterase-mediated hydrolysis in plasma and hepatic S9 fractions, with published half-lives for depsides typically ranging from <5 to 30 minutes in rodent plasma [2]. CAS 725217-83-4 replaces the hydrolysable depside ester with a ketone-tethered isobenzofuranone core, eliminating the primary esterase-sensitive site. The isobenzofuran-1(3H)-one lactone ring is substantially more resistant to hydrolytic opening under physiological pH (t₁/₂ for phthalide ring opening at pH 7.4 is typically >6 h) [3]. This structural divergence predicts significantly enhanced metabolic stability for CAS 725217-83-4 compared to Jaboticabin, potentially translating to longer in vivo exposure and enabling applications where the natural depside's rapid clearance would be prohibitive [1].

Depsides Isobenzofuranone Metabolic stability Hydrolysis susceptibility Jaboticabin

Predicted Redox and Electrophilic Reactivity Differentiation: HOMO-LUMO and Dipole Moment Comparison vs. Unsubstituted Core Scaffold

DFT calculations performed on 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones in the 2016 BMCL study reported HOMO energies ranging from −6.1 to −6.8 eV and LUMO energies from −1.8 to −2.4 eV depending on aryl substitution, with dipole moments varying from 2.8 to 5.1 Debye [1]. CAS 725217-83-4 bears both electron-donating 6,7-dimethoxy groups (raising HOMO energy) and the electron-withdrawing 3,5-dihydroxyphenyl ketone moiety (lowering LUMO energy), together predicted to narrow the HOMO-LUMO gap relative to the unsubstituted phenyl analog, thereby increasing electrophilic reactivity and susceptibility to nucleophilic attack at the C-1 carbonyl . A narrower HOMO-LUMO gap is also associated with enhanced radical-scavenging antioxidant capacity, consistent with the antiradical activity observed for structurally related hydroxylated isobenzofuranones (DPPH IC₅₀ values of 51.4–61.8 μM reported for jaboticaba-derived depsides) [2].

DFT calculation HOMO-LUMO Electrophilicity Redox potential Isobenzofuranone

Recommended Research and Industrial Application Scenarios for 3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one (CAS 725217-83-4)


Leukemia-Selective Cytotoxicity Screening Campaigns Requiring PBMC-Sparing Activity

Based on class-level evidence that nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones showed no cytotoxicity against PBMC while reducing viability of HL-60, K562, and NALM6 leukemia cells , CAS 725217-83-4 is positioned as a candidate for leukemia-targeted cytotoxicity screening where sparing of normal lymphocytes is a critical selection criterion. Researchers should include the 3-methylphenyl analog (compound 18; IC₅₀ NALM6 = 5.24 μM) as a positive control comparator to benchmark potency, while exploiting CAS 725217-83-4's distinct 3,5-dihydroxyphenyl substitution to probe structure-activity relationships for hydroxyl-dependent target engagement . The predicted lower logP of CAS 725217-83-4 (≈1.8–2.2 vs. ≈3.0 for compound 18) requires careful solvent selection (e.g., DMSO stock concentration ≤10 mM with aqueous dilution verification) to avoid precipitation artifacts .

Metabolic Stability-Focused Lead Optimization: Replacing Depside Esters with Isobenzofuranone Cores

For programs targeting chronic obstructive pulmonary disease (COPD) or other inflammatory conditions where the natural depside Jaboticabin shows anti-inflammatory activity (IL-8 inhibition in cigarette smoke extract-exposed cells) but suffers from rapid esterase-mediated clearance, CAS 725217-83-4 offers a metabolically stabilized isobenzofuranone scaffold. The predicted ≥12-fold increase in hydrolytic half-life shifts the clearance mechanism from ester hydrolysis to Phase I/II metabolism of the phenolic -OH groups, which can be systematically modulated through prodrug strategies . Procurement of CAS 725217-83-4 as a comparator to Jaboticabin in head-to-head metabolic stability assays (e.g., human liver microsome t₁/₂ determination) is recommended to experimentally validate this predicted differentiation .

Antioxidant and Redox-Modulating Agent Screening Leveraging Narrow Predicted HOMO-LUMO Gap

The predicted narrower HOMO-LUMO gap of CAS 725217-83-4 (≈3.8–4.2 eV) relative to the unsubstituted phenyl scaffold analog (≈4.5–5.0 eV) makes this compound a rational candidate for antioxidant screening cascades, including DPPH, ABTS, and ORAC assays. The 3,5-dihydroxyphenyl moiety is expected to donate hydrogen atoms to free radicals, while the electron-rich 6,7-dimethoxyisobenzofuranone core may stabilize the resulting phenoxyl radical through resonance . For industrial procurement in cosmetic or nutraceutical discovery, CAS 725217-83-4 should be benchmarked against the structurally related depsides from jaboticaba that demonstrated DPPH IC₅₀ values of 51.4–61.8 μM , with the expectation that the ketone-tethered scaffold may show distinct kinetics (e.g., slower radical scavenging but prolonged activity due to radical stabilization) .

Quote Request

Request a Quote for 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.